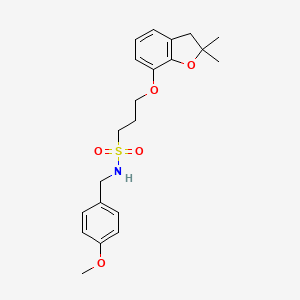
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C21H27NO5S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide is a sulfonamide derivative featuring a unique benzofuran moiety. This structural configuration contributes to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N1O4S, with a molecular weight of approximately 357.46 g/mol. The compound's structure includes a sulfonamide group linked to a benzofuran derivative, which is known for its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C18H25N1O4S |
| Molecular Weight | 357.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide group is known to inhibit specific enzymes, while the benzofuran moiety may modulate receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anti-inflammatory effects .
- Tubulin Polymerization Inhibition : Some derivatives of benzofuran compounds have been shown to inhibit tubulin polymerization, suggesting potential use as antitumor agents by disrupting mitotic processes .
Biological Activities
Research has highlighted various biological activities associated with this compound:
Anticancer Activity
Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, dihydrobenzofuran derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves disrupting mitosis by inhibiting tubulin polymerization .
Anti-inflammatory Effects
The sulfonamide group is associated with anti-inflammatory activity. Compounds in this class have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Dihydrobenzofuran Lignans : A series of dihydrobenzofuran lignans were synthesized and evaluated for anticancer activity against a panel of human tumor cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .
- Antioxidant Studies : Research on benzofuran derivatives has demonstrated their ability to scavenge free radicals and protect against oxidative damage in cellular models .
- Enzyme Targeting : Specific studies have shown that certain benzofuran derivatives can effectively inhibit IDO, leading to enhanced immune responses in tumor microenvironments .
特性
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-21(2)14-17-6-4-7-19(20(17)27-21)26-12-5-13-28(23,24)22-15-16-8-10-18(25-3)11-9-16/h4,6-11,22H,5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDBMUYIUMAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













